methyl [4-(3-chlorophenyl)-7-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[4-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the thiazolopyridine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, which are then fused together under specific conditions. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors in the presence of sulfur and a base.
Pyridine Ring Formation: The pyridine ring is synthesized separately, often through condensation reactions involving aldehydes and ammonia or amines.
Coupling of Rings: The thiazole and pyridine rings are then coupled using cross-coupling reactions, such as Suzuki or Heck reactions, in the presence of palladium catalysts.
Functional Group Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
METHYL 2-[4-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[4-(3-CHLOROPHENYL)-7-(3-HYDROXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE
- METHYL 2-[4-(3-BROMOPHENYL)-7-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE
Uniqueness
The uniqueness of METHYL 2-[4-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O5S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
methyl 2-[4-(3-chlorophenyl)-7-(3-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C22H19ClN2O5S/c1-29-16-8-3-5-13(9-16)17-11-18(26)25(15-7-4-6-14(23)10-15)21-20(17)31-22(28)24(21)12-19(27)30-2/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
MRPWGYPRTYPMPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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